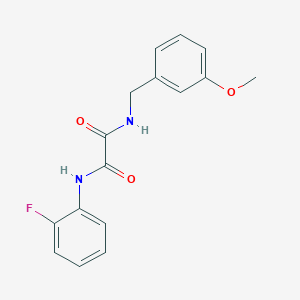

N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-12-6-4-5-11(9-12)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPNCKCKIGABLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 2-fluoroaniline with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2-fluoroaniline to form the corresponding oxalyl chloride intermediate.

Coupling with 3-methoxybenzylamine: The oxalyl chloride intermediate is then reacted with 3-methoxybenzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-donating groups (e.g., ethoxy at N1) correlate with higher yields (83% for compound 21) compared to electron-withdrawing groups (23% for cyano-substituted compound 22) .

- The target compound’s N2-3-methoxybenzyl group differs from analogs like compound 18 (N2-4-methoxyphenethyl), which may influence solubility or steric effects.

Antiviral and Medicinal Potential

- Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Exhibits antiviral activity against HIV entry, with a molecular weight of 478.14 g/mol and 90% HPLC purity .

- GMC-9 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(2-fluorophenyl)oxalamide): Part of a series with cyclic imide groups, tested for antimicrobial activity .

Notes and Limitations

Data Gaps : Direct pharmacological or toxicological data for N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide are absent in the reviewed literature. Comparisons rely on structurally related analogs.

Assay Variability : CYP inhibition by S5456 underscores the need for multiple assay formats to confirm biological activity.

Synthetic Optimization : Substituent choice significantly impacts yield, as seen in compounds 21–23 , suggesting that the target compound’s synthesis may require tailored conditions.

Biological Activity

N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The following outlines the general synthetic route:

- Formation of Oxalamide Backbone : The initial step involves the reaction of 2-fluoroaniline with 3-methoxybenzaldehyde to form an oxalamide intermediate.

- Purification : The crude product is purified using recrystallization techniques to obtain the desired oxalamide compound.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing promising results in different biological assays.

Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The results indicated that this compound exhibited significant cytotoxicity, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HCT116 | 10.0 |

These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Studies have shown increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Case Study 1: In Vivo Efficacy

An in vivo study was conducted using a mouse model bearing xenografts of MCF-7 cells. Mice were treated with this compound at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). The results demonstrated a dose-dependent reduction in tumor volume over a treatment period of four weeks.

| Treatment Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

This study supports the potential therapeutic application of the compound in cancer treatment.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. Parameters measured included liver function tests, kidney function tests, and histopathological examination. No significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via oxalyl chloride-mediated coupling of 2-fluoroaniline and 3-methoxybenzylamine. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of amine precursors to avoid dimerization byproducts (observed in similar oxalamide syntheses) .

- Temperature : Maintain 0–5°C during oxalyl chloride addition to suppress side reactions (e.g., hydrolysis) .

- Purification : Use sequential washes with 1M HCl, water, and ether to remove unreacted amines, followed by recrystallization from ethanol/water .

- Yield Optimization : Replace batch reactors with continuous flow systems to enhance mixing and reaction control, as demonstrated in industrial-scale oxalamide production .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare , , and NMR spectra with reference data (e.g., δ~10.5 ppm for oxalamide NH protons, δ~-120 ppm for fluorine in 2-fluorophenyl groups) .

- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]+ for C _{14}F _2O: 329.10) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify dimeric impurities .

Q. What strategies are recommended for improving the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without destabilizing the oxalamide core .

- pH Adjustment : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the oxalamide bond. Buffers like PBS or HEPES are ideal .

- Lyophilization : For long-term storage, lyophilize the compound as a lyophilized powder in cryovials under inert gas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the fluorophenyl or methoxybenzyl groups?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the fluorophenyl ring to assess electronic effects on binding .

- Alkyl or aryl extensions on the methoxybenzyl group to probe steric interactions .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with substituent properties (Hammett σ values, logP) .

Q. What experimental approaches can resolve contradictory data in biological activity assays (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay Replication : Perform triplicate measurements under standardized conditions (e.g., fixed DMSO concentration, cell passage number) .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular luciferase assays for functional inhibition) .

- Contaminant Screening : Use LC-MS to rule out batch-specific impurities (e.g., dimers or hydrolyzed byproducts) that may skew activity .

Q. How can crystallography or computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., HIV-1 gp120) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution to identify hydrogen bonds between the oxalamide NH and catalytic residues .

- Molecular Dynamics (MD) : Simulate binding poses in explicit solvent (e.g., TIP3P water model) to assess conformational flexibility of the methoxybenzyl group .

Q. What methodologies are suitable for evaluating the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Identify metabolites using HRMS/MS .

- Toxicology : Conduct 14-day repeated-dose studies in rodents (e.g., 10–100 mg/kg/day) with histopathology and serum biochemistry (ALT, AST) to establish NOAEL (No Observed Adverse Effect Level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.